molecular formula C17H17N3O2S B12705120 Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide CAS No. 129885-02-5

Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide

Cat. No.: B12705120
CAS No.: 129885-02-5
M. Wt: 327.4 g/mol
InChI Key: UTYPCHGGBVYWOG-UHFFFAOYSA-N
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Description

Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide is a chemical compound with the molecular formula C17-H17-N3-O2-S and a molecular weight of 327.43 . This compound is known for its unique structure, which includes an acridine moiety, an ethoxy group, and a thioacetic acid hydrazide group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide typically involves the reaction of 2-ethoxy-9-acridinylthiol with acetic acid hydrazide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to yield the corresponding thiol or hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The thioacetic acid hydrazide group may also interact with enzymes and proteins, leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide include:

Properties

CAS No.

129885-02-5

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-ethoxyacridin-9-yl)sulfanylacetohydrazide

InChI

InChI=1S/C17H17N3O2S/c1-2-22-11-7-8-15-13(9-11)17(23-10-16(21)20-18)12-5-3-4-6-14(12)19-15/h3-9H,2,10,18H2,1H3,(H,20,21)

InChI Key

UTYPCHGGBVYWOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN

Origin of Product

United States

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